(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a phenothiazine core and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves the condensation of 4-methoxybenzaldehyde with phenothiazine-10-carboxylic acid. This reaction is facilitated by the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is used as a precursor for the synthesis of various phenothiazine derivatives, which are valuable in the development of new materials and catalysts .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and allergies. Phenothiazine derivatives are known for their antipsychotic and antihistamine activities .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, its antipsychotic activity is attributed to its ability to block dopamine receptors in the brain, while its antihistamine activity is due to its inhibition of histamine receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistamine with a phenothiazine structure.
Thioridazine: Another antipsychotic with structural similarities to the compound .
Uniqueness
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-15-12-10-14(11-13-15)20(22)23-27-21(25)24-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)24/h2-13H,1H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKOHYRCFZHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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